N-BOC-L-Lysinol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-BOC-L-Lysinol can be synthesized through the reduction of N-BOC-L-lysine. One common method involves the use of 1,1’-carbonyldiimidazole (CDI) and sodium borohydride. The reaction typically takes place in tetrahydrofuran (THF) and involves the activation of the carboxyl group of N-BOC-L-lysine by CDI, followed by reduction with sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but with optimized parameters to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-BOC-L-Lysinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Yields primary amines.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-BOC-L-Lysinol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceuticals and as a precursor in drug synthesis.
Industry: Applied in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-BOC-L-Lysinol involves its role as a protective group in peptide synthesis. The tert-butyl carbamate group protects the amino group of lysine, preventing unwanted reactions during the synthesis process. This allows for selective deprotection and modification of the amino acid at specific stages of the synthesis .
Comparison with Similar Compounds
Similar Compounds
N-BOC-L-Lysine: Similar in structure but with a carboxyl group instead of a hydroxyl group.
N-Cbz-L-Lysinol: Another lysine derivative with a different protective group (carbobenzyloxy).
N-Fmoc-L-Lysinol: Contains a fluorenylmethyloxycarbonyl protective group.
Uniqueness
N-BOC-L-Lysinol is unique due to its specific protective group, which offers stability under mild acidic conditions and can be easily removed when needed. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial .
Properties
IUPAC Name |
tert-butyl N-[(2S)-6-amino-1-hydroxyhexan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNSIWLDDOZIQ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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